![molecular formula C10H20BrNO3 B2520984 tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate CAS No. 1909325-77-4](/img/structure/B2520984.png)

tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

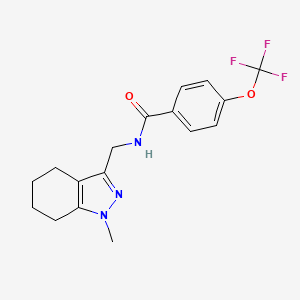

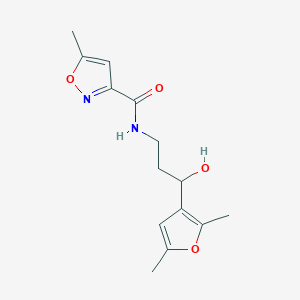

tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate is a chemical compound that falls within the broader class of tert-butyl carbamates. These compounds are characterized by the presence of a tert-butyl group attached to the nitrogen atom of a carbamate functional group. The specific structure of tert-butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate includes a 1-bromo-3-methylbutan-2-yl group linked through an oxygen atom to the carbamate functionality.

Synthesis Analysis

The synthesis of tert-butyl carbamates can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . Another synthesis route involves the reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with lithium powder and different electrophiles, followed by hydrolysis to yield functionalized carbamates . Additionally, enantioselective syntheses of tert-butyl carbamates have been described, utilizing asymmetric aldol reactions to set stereogenic centers, which are important for the production of protease inhibitors .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates is characterized by the presence of a bulky tert-butyl group, which can influence the reactivity and stability of the molecule. The tert-butyl group is known to provide steric hindrance, which can protect the carbamate nitrogen from unwanted reactions. The specific substituents attached to the carbamate, such as the 1-bromo-3-methylbutan-2-yl group, can further modify the chemical behavior of the compound.

Chemical Reactions Analysis

tert-Butyl carbamates participate in a variety of chemical reactions. They can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . The reactivity of N-tert-butyl-1,2-diaminoethane, a related compound, with atmospheric carbon dioxide to generate a zwitterionic ammonium carbamate salt has also been demonstrated . Furthermore, the gas-phase elimination kinetics of tert-butyl carbamates have been studied, showing that these compounds can produce isobutene and corresponding carbamic acid in the rate-determining step .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. The tert-butyl group imparts a degree of hydrophobicity and can affect the solubility of the compound in various solvents. The presence of the carbamate functional group contributes to the compound's reactivity, particularly in the formation of hydrogen bonds and its behavior as a weak acid or base. The protonation sites and dissociation mechanisms of tert-butyl carbamates have been studied, revealing that protonation can occur at the carbonyl group in the gas phase or at the carbamate nitrogen atom in methanol solution . The stability of these compounds can be affected by intramolecular hydrogen bonding and solvation effects.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Preparation and Diels‐Alder Reactions : tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate has been used in the preparation of 2‐amido substituted furans, showcasing its role in Diels‐Alder reactions, which are crucial for constructing complex organic structures (Padwa, Brodney, & Lynch, 2003).

Synthesis of Natural Product Intermediates : This compound has been synthesized as an intermediate of jaspine B, a natural product with cytotoxic activity against human carcinoma cell lines. The synthesis demonstrates its significance in complex organic synthesis (Tang et al., 2014).

Structural Characterization in Carbamate Derivatives : The compound has been structurally characterized in studies involving carbamate derivatives. This emphasizes its utility in understanding the interplay of strong and weak hydrogen bonds in molecular structures (Das et al., 2016).

Catalysis in Organic Synthesis : In a study, a bioinspired manganese complex was used for the efficient catalytic epoxidation in the synthesis of a related epoxyketone, an important intermediate for pharmaceuticals like carfilzomib. This highlights the role of tert-butyl carbamates in catalytic processes (Qiu, Xia, & Sun, 2019).

Enantioselective Synthesis : The compound has been used as an intermediate for the enantioselective synthesis of carbocyclic analogues of nucleotides, demonstrating its importance in asymmetric synthesis (Ober, Marsch, Harms, & Carell, 2004).

Applications in Molecular Studies

Hydrogen Bond Interplay in Molecular Assemblies : Studies have shown how tert-butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate derivatives form molecular architectures through hydrogen bonds, showcasing its application in understanding molecular assembly and pseudo symmetry (Das et al., 2016).

Photoredox Catalysis in Organic Synthesis : The compound has been used in photoredox catalysis for aminating o-hydroxyarylenaminones, establishing a new pathway for assembling 3-aminochromones under mild conditions. This underscores its utility in photoredox-catalyzed organic transformations (Wang et al., 2022).

Chemical Reactivity Studies : The reactivity of tert-butyl carbamates has been investigated, providing insights into the preparation of thieno[3,2-b]pyrroles, valuable for developing novel organic compounds (Brugier, Outurquin, & Paulmier, 2001).

Exploring Autoxidation Reactions : The tert-butylperoxy radical's reaction with related bromo compounds has been studied, offering valuable data on the autoxidation of hydrocarbons, a key process in various chemical industries (Howard & Chenier, 1979).

Oxidation Processes in Water Treatment : The oxidation of tert-butyl ethers like MTBE, a process related to tert-butyl carbamates, has been studied to understand its degradation products and mechanisms, crucial for environmental and water treatment studies (Acero et al., 2001).

Eigenschaften

IUPAC Name |

tert-butyl N-(1-bromo-3-methylbutan-2-yl)oxycarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20BrNO3/c1-7(2)8(6-11)15-12-9(13)14-10(3,4)5/h7-8H,6H2,1-5H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SINRFUBLTQQKKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CBr)ONC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2520903.png)

![1,2,4,5,6-pentamethyl-5,6,7,8-tetrahydro-1H-6,8a-methanopyrrolo[3,2-c]azepine](/img/structure/B2520904.png)

![(E)-N-benzyl-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2520906.png)

![(3R,4S)-4-(3,5-difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2520908.png)

![[(1-Ethyl-1H-imidazol-2-YL)methyl]methylamine dihydrochloride](/img/no-structure.png)

![N-(furan-2-ylmethyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B2520916.png)

![2-{4-[(Diethylamino)sulfonyl]phenyl}-5-(ethylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B2520917.png)

![4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-(prop-2-en-1-yl)butanamide](/img/structure/B2520924.png)